
4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is a novel chemical entity that features a pyrazole ring attached to a piperidine moiety through a methyl linker and further conjugated with a carboxamide group bearing an ethoxyphenyl substituent. This structure suggests potential biological activity, given the prevalence of pyrazole and piperidine scaffolds in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves the formation of the pyrazole ring followed by functionalization at various positions. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves the conversion of piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reaction with hydrazines to afford the target compounds . Although the exact synthesis of 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide is not detailed, similar synthetic strategies could be employed, with modifications to introduce the ethoxyphenyl carboxamide functionality.
Molecular Structure Analysis
The molecular structure of pyrazole carboxamide derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, and HRMS. X-ray crystallography provides detailed insights into the three-dimensional arrangement of atoms within the molecule, as demonstrated by the structural characterization of related compounds . The molecular geometry and electronic structure can be optimized and calculated using ab-initio methods, which also help in identifying electrophilic and nucleophilic regions on the molecular surface .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which allows for the introduction of different substituents. The relay catalytic cascade reactions, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates, showcase the potential for pyrazole derivatives to participate in complex reaction sequences . The reactivity of the pyrazole ring and the carboxamide group in 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide could be explored in similar catalytic systems to introduce further chemical diversity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability and solubility, can be studied using techniques like TG-DTG and UV-Visible spectroscopy. The compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, for example, was found to be thermally stable up to 190°C . The solubility and stability of 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide in various solvents could be similarly assessed to predict its behavior in different environments. Additionally, the non-linear optical properties of pyrazole derivatives can be investigated to explore potential applications in materials science .
Applications De Recherche Scientifique
PET Imaging and Radioligand Development
- Novel ligands like JHU75528 and JHU75575, structurally related to 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide, have been synthesized for potential use in PET imaging of cerebral cannabinoid receptors (Fan et al., 2006).
- Synthesis of compounds like [18F]NIDA-42033 demonstrates the feasibility of creating radiotracers for studying CB1 cannabinoid receptors in the brain, with implications for PET imaging (R. Katoch-Rouse & A. Horti, 2003).
Molecular Interaction Studies
- Research on molecules like SR141716, which is structurally similar, offers insights into the molecular interaction of such compounds with CB1 cannabinoid receptors, contributing to our understanding of antagonist activity and receptor binding (J. Shim et al., 2002).
Glycine Transporter Inhibition
- Compounds related to 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide have been identified as potent Glycine Transporter 1 inhibitors, providing a potential avenue for therapeutic application (Yamamoto et al., 2016).
Metabolism Studies
- Diarylpyrazoles, a group to which this compound is related, have been studied for their metabolism, which can provide crucial information for the development of pharmaceuticals (Zhang et al., 2005).
Structure-Activity Relationships
- Research into the structure-activity relationships of pyrazole derivatives helps in understanding the pharmacological characteristics of these compounds, which could guide the development of new drugs (R. Lan et al., 1999).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-24-17-6-4-16(5-7-17)20-18(23)21-12-8-15(9-13-21)14-22-11-3-10-19-22/h3-7,10-11,15H,2,8-9,12-14H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEIMNCEFIJQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

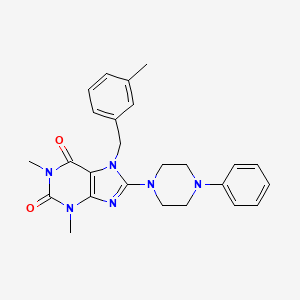
![[4-(3-Chlorophenyl)phenyl]-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3008229.png)
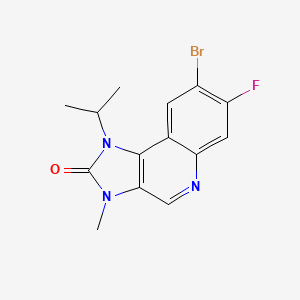
![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)
![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3008236.png)
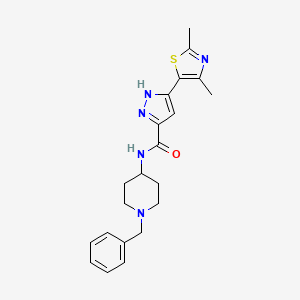
![2-(2,4-dichlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B3008239.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-5-methyl-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3008240.png)
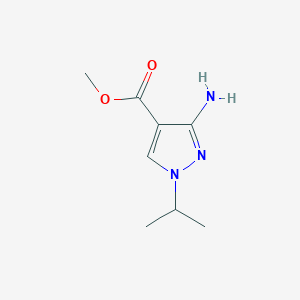
![1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3008243.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3008244.png)
![2-[5-(4-methoxyphenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3008245.png)
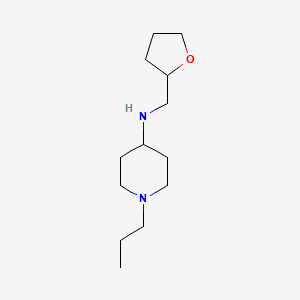
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3008247.png)